molecular formula C12H15NO3 B2662317 Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate CAS No. 333319-63-4

Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate

Cat. No. B2662317
CAS RN: 333319-63-4
M. Wt: 221.256
InChI Key: VSSSSXRVTDMNBM-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethylphenyl)aminoacetate is a chemical compound with a variety of potential applications .


Molecular Structure Analysis

The molecular formula of Ethyl (2,5-dimethylphenyl)aminoacetate is C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Catalyzed Synthesis and Dynamic NMR Studies

Ethyl 2-arylamino-2-oxo-acetates have been utilized in reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine, producing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields. Dynamic NMR studies of these compounds have shown high energy barriers for rotation around the N-aryl single bond, leading to observable atropisomerism, indicating their potential for creating stereochemically interesting structures (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).

Novel Series of α-Ketoamide Derivatives Synthesis

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of a novel series of α-ketoamide derivatives, showcasing superiority in terms of purity and yield over traditional methods. The synthesized compounds, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, were characterized using various analytical methods, demonstrating OxymaPure's efficiency as a reagent (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Mechanisms of Csp(3)-H Functionalization

A theoretical investigation explored the mechanisms for the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, revealing potential paths to generate intermediate radicals leading to various products. This study provides insights into the chemical interactions and transformations of such compounds (Zhou, Zhou, & Jing, 2017).

These studies highlight the versatility of ethyl (2,5-dimethylphenyl)aminoacetate derivatives in synthetic chemistry, offering potential applications in creating novel compounds with significant stereochemical and pharmacological properties. The exploration of these compounds' reactivity and mechanisms of transformation continues to contribute to advancements in chemical synthesis and medicinal chemistry.

properties

IUPAC Name

ethyl 2-(2,5-dimethylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSSXRVTDMNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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